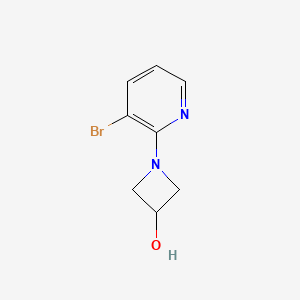
Methyl 5-(benzyloxy)-4-fluoro-2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(benzyloxy)-4-fluoro-2-nitrobenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a benzyloxy group, a fluorine atom, and a nitro group attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(benzyloxy)-4-fluoro-2-nitrobenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of methyl 4-fluoro-2-hydroxybenzoate to introduce the nitro group, followed by the protection of the hydroxyl group with a benzyl group to form the benzyloxy derivative. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for the protection step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(benzyloxy)-4-fluoro-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: Methyl 5-(benzyloxy)-4-fluoro-2-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-(Benzyloxy)-4-fluoro-2-nitrobenzoic acid.
Applications De Recherche Scientifique
Methyl 5-(benzyloxy)-4-fluoro-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 5-(benzyloxy)-4-fluoro-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the benzyloxy and fluorine groups can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-fluoro-2-nitrobenzoate: Lacks the benzyloxy group, which may result in different reactivity and biological activity.
Methyl 5-(benzyloxy)-2-nitrobenzoate: Lacks the fluorine atom, which can affect its chemical properties and applications.
Methyl 5-(benzyloxy)-4-chloro-2-nitrobenzoate: Contains a chlorine atom instead of fluorine, leading to different chemical behavior.
Uniqueness
Methyl 5-(benzyloxy)-4-fluoro-2-nitrobenzoate is unique due to the combination of the benzyloxy, fluorine, and nitro groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C15H12FNO5 |
|---|---|
Poids moléculaire |
305.26 g/mol |
Nom IUPAC |
methyl 4-fluoro-2-nitro-5-phenylmethoxybenzoate |
InChI |
InChI=1S/C15H12FNO5/c1-21-15(18)11-7-14(12(16)8-13(11)17(19)20)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Clé InChI |
XSRAKUQYYAWIDD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])F)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![n-[4-(2-Phenylpropan-2-yl)phenyl]acetamide](/img/structure/B13986237.png)
![5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-carboxamide](/img/structure/B13986240.png)



![5-Chloro-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13986275.png)






